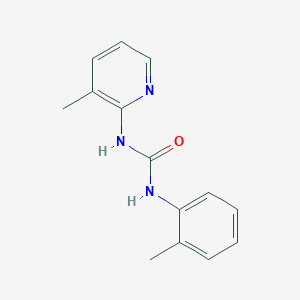![molecular formula C25H23NO3S B5431790 2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide](/img/structure/B5431790.png)
2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a synthetic compound that belongs to the class of amides and has a molecular weight of 465.61 g/mol.
Mechanism of Action
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the targeted cells. In cancer cells, MPAA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In fungal cells, MPAA has been shown to inhibit the activity of squalene epoxidase, which is an enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit various biochemical and physiological effects in different organisms. In cancer cells, MPAA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungal cells, MPAA has been shown to disrupt the integrity of the cell membrane, leading to cell death. In plants, MPAA has been shown to inhibit the growth of weeds and pests, leading to increased crop yields.
Advantages and Limitations for Lab Experiments
MPAA has several advantages for use in lab experiments, including its high purity, stability, and relatively low cost. However, MPAA also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, MPAA is a synthetic compound, which may limit its applications in certain fields such as ecology and environmental science.
Future Directions
For the research and development of MPAA include further investigation of its potential use in combination therapies, as a biopesticide or herbicide, and as a precursor for the synthesis of new materials.
Synthesis Methods
The synthesis of MPAA involves the reaction between 3-methylphenol, 4-(methylthio)benzoyl chloride, and N-(3-aminophenyl)acetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of acetic anhydride. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
MPAA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MPAA has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. In agriculture, MPAA has been investigated for its potential use as a herbicide and insecticide. In materials science, MPAA has been used as a precursor for the synthesis of various polymers and materials.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[4-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-18-4-3-5-22(16-18)29-17-25(28)26-21-11-9-20(10-12-21)24(27)15-8-19-6-13-23(30-2)14-7-19/h3-16H,17H2,1-2H3,(H,26,28)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWULITNGGSZKLC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5431721.png)
![ethyl N-acetyl-beta-(acetyloxy)-3-[bis(2-hydroxyethyl)amino]phenylalaninate](/img/structure/B5431727.png)
![2-(5-ethyl-2-furyl)-1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazole](/img/structure/B5431738.png)
![3-[(2-chlorobenzoyl)amino]phenyl acetate](/img/structure/B5431744.png)
![5-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5431755.png)
![methyl 4-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5431760.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(3-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431764.png)
![ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5431772.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]benzamide](/img/structure/B5431784.png)
![1-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5431787.png)
![5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5431796.png)
![2-[(4-bromobenzyl)oxy]-1,3-dimethoxybenzene](/img/structure/B5431810.png)
